molecular formula C15H13BrFNO2 B11479068 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No.: B11479068
M. Wt: 338.17 g/mol
InChI Key: CUVUKLADQMAVCA-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C15H13BrFNO2 It is a derivative of benzamide, featuring a bromine atom at the 2-position and a fluorophenoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the following steps:

    Formation of Fluorophenoxyethyl Intermediate: The fluorophenoxyethyl group can be synthesized by reacting 2-fluorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the fluorophenoxyethyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved can vary, but typically include binding to active sites, altering protein conformation, or interfering with signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
  • 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 2-bromobenzamide

Uniqueness

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both bromine and fluorophenoxyethyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance binding affinity and selectivity in biological systems, while the bromine atom provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide

InChI

InChI=1S/C15H13BrFNO2/c16-12-6-2-1-5-11(12)15(19)18-9-10-20-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)

InChI Key

CUVUKLADQMAVCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC=C2F)Br

Origin of Product

United States

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